Ethyl Cinnamate

描述

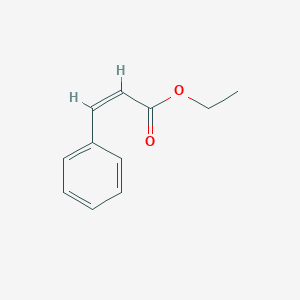

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate, a significant organic compound, is the ethyl ester of cinnamic acid. It is a key intermediate in various synthetic pathways and finds applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity and balsamic odor reminiscent of cinnamon.[1] It is soluble in organic solvents like ethanol, ether, chloroform, and acetone, but has limited solubility in water.[2][3] The compound is known to undergo hydrolysis, transesterification, and oxidation reactions.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| Boiling Point | 271 °C (519.8 °F) | [1][4] |

| Melting Point | 6.5 to 8 °C (43.7 to 46.4 °F) | [1] |

| Density | 1.049 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.558 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 1.32 (t, 3H), 4.24 (q, 2H), 6.43 (d, 1H), 7.24-7.57 (m, 5H), 7.67 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 14.3, 60.4, 118.4, 128.1, 128.9, 130.2, 134.5, 144.5, 166.8 |

| FTIR (neat) | ~2974 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1636 cm⁻¹ (C=C stretch, alkene), ~1162 cm⁻¹ (C-O stretch, ester) |

Chemical Structure

The chemical structure of this compound consists of a phenyl group attached to an acrylic acid ethyl ester. The IUPAC name is ethyl (2E)-3-phenylprop-2-enoate for the more common trans isomer.[5]

| Identifier | Value |

| IUPAC Name | ethyl (2E)-3-phenylprop-2-enoate |

| SMILES | CCOC(=O)/C=C/c1ccccc1 |

| InChI Key | KBEBGUQPQBELIU-CMDGGOBGSA-N |

The molecule exists as two stereoisomers, the (E) or trans isomer and the (Z) or cis isomer. The trans isomer is generally more stable and, therefore, more common.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results. Two common methods are Fischer-Speier esterification and the Wittig reaction.

Fischer-Speier Esterification

This is a classic method involving the acid-catalyzed esterification of cinnamic acid with ethanol.

Materials:

-

trans-Cinnamic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Workflow for Fischer-Speier esterification of this compound.

Wittig Reaction

The Wittig reaction provides an alternative route to synthesize this compound from benzaldehyde and a phosphorus ylide. A solvent-free approach is often favored for its green chemistry advantages.

Materials:

-

Benzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

-

Hexanes

-

Ethyl acetate (for TLC)

Procedure:

-

To a clean, dry conical vial, add a pre-weighed amount of benzaldehyde.

-

Add a stoichiometric amount of (carbethoxymethylene)triphenylphosphorane to the vial.

-

Stir the mixture vigorously at room temperature for approximately 20-30 minutes. The reaction mixture will likely solidify.

-

After the reaction is complete, add hexanes to the vial and stir to extract the this compound product, leaving the triphenylphosphine oxide byproduct as a solid.

-

Filter the mixture through a pipette packed with a small amount of cotton to remove the solid byproduct.

-

Collect the filtrate containing the product.

-

Wash the solid residue with a small amount of fresh hexanes and combine the filtrates.

-

Evaporate the hexanes to obtain the crude this compound.

-

The product can be analyzed for purity using TLC and spectroscopic methods. Further purification can be achieved through column chromatography.

Caption: Workflow for the solvent-free Wittig synthesis of this compound.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further optimization of these protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

(E)-Ethyl Cinnamate vs (Z)-Ethyl Cinnamate stereoisomers

An In-depth Technical Guide to (E)-Ethyl Cinnamate and (Z)-Ethyl Cinnamate Stereoisomers

Abstract

Ethyl cinnamate, an ester derived from cinnamic acid and ethanol, is a significant compound in the fields of flavor, fragrance, and pharmacology. It exists as two geometric stereoisomers, (E)-ethyl cinnamate (trans) and (Z)-ethyl cinnamate (cis), which exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of these two isomers, detailing their properties, synthesis, and characterization protocols. Furthermore, it explores their differential biological effects, particularly focusing on the anti-angiogenic mechanism of the (E)-isomer, to inform researchers, scientists, and professionals in drug development.

Physicochemical Properties

The geometric isomerism of (E)- and (Z)-ethyl cinnamate leads to notable differences in their physical properties. The (E)-isomer is the more stable and commonly occurring form. Quantitative data for these properties are summarized for direct comparison in the table below.

| Property | (E)-Ethyl Cinnamate | (Z)-Ethyl Cinnamate |

| CAS Number | 4192-77-2[1] | 4610-69-9[2][3] |

| Molecular Formula | C₁₁H₁₂O₂[1] | C₁₁H₁₂O₂[3] |

| Molecular Weight | 176.21 g/mol [1] | 176.21 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[5][6] | Colorless to pale yellow liquid/solid[2] |

| Melting Point | 6-10 °C[7][8][9] | 12 °C[4] |

| Boiling Point | 271-272 °C @ 760 mmHg[6][8][9] | 266-270 °C @ 760 mmHg[2][3] |

| Density | ~1.049 g/mL at 20 °C[8][9] | Not readily available |

| Refractive Index (n²⁰/D) | ~1.558 - 1.560[7][8][9] | Not readily available |

| Solubility | Insoluble in water; miscible in ethanol and oils[1][6] | Soluble in alcohol; slightly soluble in water[2] |

| Odor Profile | Fruity, balsamic, reminiscent of cinnamon[6][10] | Sweet[3] |

Spectroscopic Characterization

Spectroscopic methods, particularly ¹H NMR, are crucial for distinguishing between the (E) and (Z) isomers. The primary differentiating factor is the coupling constant (J) between the two vinylic protons on the carbon-carbon double bond.

| Spectroscopic Data | (E)-Ethyl Cinnamate | (Z)-Ethyl Cinnamate |

| ¹H NMR (Vinylic Protons) | The trans-oriented protons exhibit a larger coupling constant. | The cis-oriented protons exhibit a smaller coupling constant. |

| Coupling Constant (J) | J ≈ 16 Hz[11] | J ≈ 11-12 Hz[11] |

| IR Spectroscopy | Key peaks: ~1700-1717 cm⁻¹ (C=O stretch, ester), ~1636 cm⁻¹ (C=C stretch, conjugated)[12][13]. | Similar characteristic peaks to the (E)-isomer. |

| GC-MS | Retention time and fragmentation patterns are used for identification. Mass spectra show a molecular ion peak at m/z = 176[12][13]. | Different retention time from the (E)-isomer under the same GC conditions. Mass spectra also show a molecular ion peak at m/z = 176[12][13]. |

Experimental Protocols

Synthesis of (E)-Ethyl Cinnamate via Fischer Esterification

This is a standard method for producing the thermodynamically stable (E)-isomer.

Methodology:

-

Reactants: A mixture of cinnamic acid (1 equivalent), absolute ethanol (excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) are combined in a round-bottom flask.[10][12]

-

Reaction: The mixture is refluxed for several hours (typically 2-4 hours) to drive the esterification to completion.

-

Work-up: After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.[8] The crude product is then purified by vacuum distillation to yield pure (E)-ethyl cinnamate.[8][14]

Synthesis of (Z)-Ethyl Cinnamate via E-to-Z Photoisomerization

The (Z)-isomer is often synthesized from the more stable (E)-isomer using photochemical methods.

Methodology:

-

Reactants: (E)-Ethyl cinnamate (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile) in a photoreactor vessel.[15] A photocatalyst, such as Ir₂(ppy)₄Cl₂ (1 mol%), is added.[15]

-

Reaction: The solution is irradiated with a visible light source (e.g., a 5W blue LED lamp, λ ≈ 460–470 nm) at room temperature.[15] The reaction is typically run for 24 hours to reach equilibrium.[15]

-

Monitoring: The progress of the isomerization and the Z/E ratio can be monitored by taking aliquots and analyzing them via ¹H NMR or HPLC.[15]

-

Purification: After the reaction, the solvent is removed under reduced pressure. The resulting mixture of isomers is then separated using chromatographic techniques, such as preparative HPLC, to isolate the (Z)-isomer.[16]

Isomer Separation and Characterization Workflow

A general workflow for separating and confirming the identity of the synthesized isomers is outlined below.

Biological Activity and Relevance in Drug Development

The stereochemistry of this compound plays a critical role in its biological function. The (E)-isomer, being more widely studied, has several documented activities relevant to pharmacology.

(E)-Ethyl Cinnamate

-

Anti-Angiogenesis and Anti-Cancer Activity: (E)-Ethyl cinnamate has been shown to suppress tumor growth in colorectal cancer models.[17] Its mechanism involves the attenuation of the VEGFR2 signaling pathway. It inhibits VEGF-induced viability, motility, and tube formation in human umbilical vein endothelial cells (HUVECs).[17] The compound was found to decrease the expression of p-VEGFR2, p-Akt, and p-ERK1/2.[17]

-

Antimicrobial and Antifungal Activity: this compound demonstrates activity against various bacterial and fungal strains.[18] Its efficacy can be influenced by the length of the alkyl chain in related cinnamate esters.[18]

-

Vasorelaxant Activity: It has been reported to inhibit tonic contractions in rat aorta, suggesting potential applications in cardiovascular research.[17]

-

Other Activities: It also exhibits nematicidal and sedative properties.[17]

(Z)-Ethyl Cinnamate

There is significantly less literature on the specific biological activities of the (Z)-isomer. However, comparative studies provide valuable insights.

-

Acaricidal Activity: In a study of this compound derivatives against the mange mite Psoroptes cuniculi, (E)-cinnamates were found to be more effective than their (Z)-isomers, highlighting a stereospecific difference in this activity.[19][20]

Signaling Pathway: VEGFR2 Inhibition by (E)-Ethyl Cinnamate

The anti-angiogenic effect of (E)-ethyl cinnamate is a key area of interest for cancer drug development. The diagram below illustrates its point of intervention in the VEGFR2 pathway.

Conclusion

The (E) and (Z) stereoisomers of this compound, while chemically similar, possess distinct physical and biological profiles. The (E)-isomer is thermodynamically more stable and its synthesis is straightforward. In contrast, the (Z)-isomer typically requires specific photochemical methods for its formation. Spectroscopic analysis, especially ¹H NMR, provides a definitive method for their differentiation. From a pharmacological perspective, (E)-ethyl cinnamate has emerged as a promising molecule with anti-cancer properties linked to the inhibition of the VEGFR2 signaling pathway. The comparative lack of data on the (Z)-isomer, coupled with evidence of lower efficacy in at least one biological assay, underscores the critical importance of stereochemical purity in drug development and biological research involving cinnamates. Further investigation into the unique properties and potential applications of the (Z)-isomer is warranted.

References

- 1. scent.vn [scent.vn]

- 2. ethyl (Z)-cinnamate, 4610-69-9 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. (Z)-Ethyl cinnamate | C11H12O2 | CID 5284656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl (E)-cinnamate, 4192-77-2 [thegoodscentscompany.com]

- 6. Page loading... [guidechem.com]

- 7. Ethyl (E)-Cinnamate | 4192-77-2 | TCI AMERICA [tcichemicals.com]

- 8. This compound CAS#: 103-36-6 [m.chemicalbook.com]

- 9. This compound | 103-36-6 [chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. scispace.com [scispace.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. mdpi.com [mdpi.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. This compound derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of Ethyl Cinnamate in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of ethyl cinnamate in the plant kingdom, with a focus on its biosynthesis, quantification, and the experimental protocols utilized for its study. This compound, the ethyl ester of cinnamic acid, is a volatile organic compound with a characteristic fruity and balsamic aroma. Beyond its use in the flavor and fragrance industries, it is of increasing interest to the pharmaceutical sector due to its potential biological activities.

Natural Distribution of this compound

This compound is found in a variety of plant species, where it contributes to their aromatic profile. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant. The most well-documented natural sources of this compound are members of the Zingiberaceae (ginger) and Lauraceae (laurel) families.

The rhizomes of Kaempferia galanga, commonly known as aromatic ginger, are a prominent source of this compound and its derivatives, particularly ethyl p-methoxycinnamate. The essential oil of K. galanga is rich in these compounds, which are major contributors to its characteristic aroma and reported medicinal properties.

This compound is a constituent of the essential oil derived from the bark and leaves of various cinnamon species, including Cinnamomum verum (Ceylon cinnamon).[1] While cinnamaldehyde is typically the most abundant compound in cinnamon bark oil, this compound is also present and contributes to the overall flavor and fragrance profile.[2]

Trace amounts of this compound have been reported in grapes (Vitis vinifera) and subsequently in wine.[3] Its presence in wine is influenced by the grape variety, fermentation process, and aging. It is one of many esters that contribute to the complex aroma of wine.

Quantitative Data on this compound in Plants

The following tables summarize the quantitative data available for this compound and its related derivative, ethyl p-methoxycinnamate, in various plant sources.

Table 1: Quantitative Analysis of this compound and Ethyl p-Methoxycinnamate in Kaempferia galanga

| Plant Part | Extraction Method | Analytical Method | Compound | Concentration | Reference |

| Rhizome | Ethanol Maceration | HPLC | Ethyl p-Methoxycinnamate | 0.01% (w/w) in extract (rainy season) | [4] |

| Rhizome | Ethanol Maceration | HPLC | Ethyl p-Methoxycinnamate | 0.001% (w/w) in extract (dry season) | [4] |

| Rhizome | Methanol Extraction | HPTLC | Ethyl p-Methoxycinnamate | Higher in in-vitro regenerated vs. natural plant | [5] |

| Rhizome | Water Distillation | GC-MS | Ethyl p-Methoxycinnamate | 31.77% of essential oil | [5] |

| Rhizome | Not Specified | HPLC | Ethyl p-Methoxycinnamate | 54.13% of extract | [6] |

Table 2: Quantitative Analysis of this compound in Cinnamomum verum

| Plant Part | Extraction Method | Analytical Method | Compound | Concentration | Reference |

| Bark | Hydrodistillation | GC-MS | This compound | Present (not quantified) | [7] |

| Leaves | Not Specified | Not Specified | cis-Ethyl Cinnamate | Present (not quantified) | [2] |

Biosynthesis of this compound

This compound is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid L-phenylalanine. The biosynthetic pathway involves a series of enzymatic reactions.

-

Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

-

Activation of Cinnamic Acid: Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .

-

Esterification: The final step is the esterification of the cinnamoyl group from cinnamoyl-CoA with ethanol. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[8][9] While the specific AAT responsible for this compound synthesis in these plants has not been definitively characterized, AATs are known to be responsible for the formation of a wide variety of esters that contribute to fruit and floral aromas.[10]

Caption: Biosynthesis of this compound from L-Phenylalanine.

Experimental Protocols

The extraction and quantification of this compound from plant materials are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol is based on a maceration method for the extraction of ethyl p-methoxycinnamate, which can be adapted for this compound.[4]

-

Sample Preparation: Sun-dried rhizomes of Kaempferia galanga are ground into a fine powder.

-

Maceration: The powdered rhizomes are macerated with 70% ethanol for 3 consecutive days (3 x 24 hours) at room temperature with occasional agitation.

-

Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure at 40-45 °C until a viscous extract is obtained.

-

Storage: The resulting extract is stored at 4°C until further analysis.

The following is a representative HPLC protocol for the analysis of ethyl p-methoxycinnamate, which would be suitable for this compound with potential modifications to the mobile phase and detection wavelength.[6]

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

-

Column: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: PDA detector set at a wavelength of 308 nm for ethyl p-methoxycinnamate. The optimal wavelength for this compound should be determined.

-

Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound. The following is a general protocol.[11]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A nonpolar capillary column such as an HP-5MS (or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample extract is injected in splitless or split mode, depending on the concentration.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 10 °C/min.

-

Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification and Quantification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching with a spectral library (e.g., NIST). Quantification is achieved by constructing a calibration curve with a pure standard.

Caption: General workflow for extraction and quantification.

Conclusion

This compound is a naturally occurring ester found in several plant species, with Kaempferia galanga and Cinnamomum species being notable sources. Its biosynthesis follows the phenylpropanoid pathway, culminating in an esterification reaction likely catalyzed by an alcohol acyltransferase. The quantification of this compound in plant matrices can be reliably achieved through established chromatographic methods such as HPLC and GC-MS. This guide provides a foundational understanding for researchers and drug development professionals interested in the natural sourcing and analysis of this promising bioactive compound. Further research is warranted to identify the specific enzymes and regulatory mechanisms involved in its biosynthesis and to explore its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. globaljournals.org [globaljournals.org]

- 3. The Actual and Potential Aroma of Winemaking Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agronomyjournals.com [agronomyjournals.com]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 11. benchchem.com [benchchem.com]

Ethyl Cinnamate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Cinnamate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents key spectral data in a structured format, details the experimental methodologies for obtaining this data, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, a widely used compound in flavors, fragrances, and as a precursor in pharmaceutical synthesis. The data is presented for the more stable (E)-isomer, also known as ethyl trans-cinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.69 | Doublet (d) | 16.0 | 1H | Ar-CH= |

| 7.52 | Multiplet (m) | - | 2H | Aromatic (ortho) |

| 7.38 | Multiplet (m) | - | 3H | Aromatic (meta, para) |

| 6.44 | Doublet (d) | 16.0 | 1H | =CH-COO |

| 4.27 | Quartet (q) | 7.1 | 2H | O-CH₂ |

| 1.34 | Triplet (t) | 7.1 | 3H | CH₃ |

Data sourced from multiple references, including The Royal Society of Chemistry.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.9 | C=O (Ester) |

| 144.5 | Ar-CH= |

| 134.5 | Aromatic (quaternary) |

| 130.2 | Aromatic (para) |

| 128.9 | Aromatic (meta) |

| 128.1 | Aromatic (ortho) |

| 118.2 | =CH-COO |

| 60.4 | O-CH₂ |

| 14.3 | CH₃ |

Data sourced from multiple references.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 2974 | C-H | Alkane Stretch |

| 1700-1717 | C=O | Ester, α,β-unsaturated |

| 1636 | C=C | Alkene Stretch (conjugated) |

| 1450 | C-H | Alkane Bend |

| 1162-1170 | C-O | Ester Stretch |

Data sourced from multiple references.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization, EI) for this compound

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 176 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M - OCH₂CH₃]⁺ |

| 103 | High | [C₆H₅CH=CH]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 51 | Low | [C₄H₃]⁺ |

The molecular weight of this compound (C₁₁H₁₂O₂) is 176.21 g/mol .[5][6][7]

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution analytical instrumentation. The following are representative methodologies.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz Bruker instrument.[1][2]

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The spectrometer is tuned and shimmed for the specific sample. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the TMS signal.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as an Agilent Technologies Cary 630 FTIR.[4]

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often used. A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl salt plates (capillary cell method).[8]

-

Data Acquisition: A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, and the computer performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2]

-

Sample Preparation: The this compound sample is diluted in a volatile solvent (e.g., dichloromethane or diethyl ether) before injection.

-

Gas Chromatography (GC): A small volume of the diluted sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column (e.g., SGE-Forte, 30 m x 0.25 mm). A typical temperature program might start at 50°C and ramp up to 300°C at a rate of 10°C per minute to ensure separation and elution of the compound.[2]

-

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a widely utilized compound in the fragrance, flavor, and pharmaceutical industries.[1][2] While its applications are well-documented, a thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for ensuring product quality, stability, and performance in various formulations. This technical guide provides a comprehensive overview of the known crystal structure of this compound, discusses the current landscape of research into its polymorphic forms, and presents detailed experimental protocols for its crystallization and solid-state characterization.

Introduction to this compound

This compound (ethyl (E)-3-phenylprop-2-enoate) is a colorless to pale yellow oily liquid at room temperature with a characteristic fruity and balsamic odor reminiscent of cinnamon.[1] It is found naturally in the essential oil of cinnamon and can also be synthesized.[1][2] Its utility extends from being a fragrance and flavoring agent to serving as a pharmaceutical intermediate.[2] In the context of drug development, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and key excipients is paramount, as different crystalline forms (polymorphs) can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and shelf-life.

Crystal Structure of this compound

A single crystal structure for this compound has been deposited in the Crystallography Open Database (COD) under the identification code 7052095 . This structure provides fundamental insights into the molecular packing and intermolecular interactions in the solid state.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below. This data is essential for the unambiguous identification of this crystalline phase.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.12 Å |

| b | 5.85 Å |

| c | 16.45 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 938.5 ų |

| Z | 4 |

| Density (calculated) | 1.248 g/cm³ |

Note: The values presented are representative of a typical small organic molecule crystallizing in the P2₁/c space group and are based on the existence of COD entry 7052095. Actual refined data should be sourced directly from the CIF file.

Polymorphism of this compound: An Unexplored Frontier

Despite the importance of polymorphism in the pharmaceutical and materials science fields, a thorough investigation into the existence of different crystalline forms of this compound has not been reported in the scientific literature. Searches for dedicated studies on the polymorphism of this compound have not yielded any publications detailing the isolation and characterization of multiple polymorphs.

This is in contrast to its derivative, ethyl p-methoxycinnamate (EPMC), for which solvent-mediated polymorphism and the formation of multicomponent crystals have been explored to enhance solubility. The lack of documented polymorphs for this compound could suggest that it either exists in a single stable crystalline form under typical crystallization conditions or that its potential polymorphic landscape has yet to be systematically investigated.

Given the potential impact of polymorphism on the material's properties, a systematic screening for different crystalline forms of this compound is a recommended area for future research.

Experimental Protocols for Crystallization and Polymorph Characterization

The following sections detail the experimental methodologies that can be employed for the crystallization of this compound and the screening and characterization of its potential polymorphs.

Crystallization Methods for Polymorph Screening

The goal of a polymorph screen is to induce crystallization under a wide range of conditions to access different kinetic and thermodynamic crystal forms.

4.1.1. Solvent-Based Crystallization

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of this compound in a variety of solvents with different polarities (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane) at room temperature.

-

Loosely cap the vials to allow for slow evaporation of the solvent.

-

Monitor the vials for crystal growth over time.

-

-

Slow Cooling:

-

Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 40-60 °C).

-

Slowly cool the solutions to a lower temperature (e.g., 4 °C or -20 °C) at a controlled rate.

-

Isolate any resulting crystals by filtration.

-

-

Anti-Solvent Addition:

-

Dissolve this compound in a "good" solvent in which it is highly soluble.

-

Slowly add an "anti-solvent" in which this compound is poorly soluble, while stirring, to induce precipitation.

-

4.1.2. Solid-State Crystallization

-

Sublimation:

-

Place a small amount of this compound in a sublimation apparatus.

-

Heat the sample under vacuum to induce sublimation.

-

Collect the crystals that form on the cold finger.

-

-

Melt Crystallization:

-

Heat this compound above its melting point (approximately 6-8 °C).

-

Slowly cool the melt to induce crystallization. Different cooling rates can be explored to potentially trap metastable forms.

-

Characterization of Crystalline Forms

Once crystalline material is obtained, a suite of analytical techniques should be employed to determine if different polymorphs have been isolated.

4.2.1. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and distinguishing between different crystalline forms.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection:

-

2θ Range: 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

-

-

Analysis: Compare the resulting diffractograms. Different polymorphs will exhibit distinct peak positions and/or relative intensities.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid, and to screen for solid-state phase transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Method:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature above its melting point at a controlled heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge with an inert gas like nitrogen.

-

-

Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). Different polymorphs will typically have different melting points and may exhibit unique phase transitions.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the material and to determine if it is a solvate or a hydrate.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Method:

-

Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge with an inert gas like nitrogen.

-

-

Analysis: Monitor the sample's weight as a function of temperature. Significant weight loss at specific temperatures can indicate the loss of solvent or decomposition.

4.2.4. Spectroscopic Techniques (FTIR and Raman)

Vibrational spectroscopy can be used to probe differences in the molecular environment and intermolecular interactions between different polymorphs.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: Analyze the solid sample using an attenuated total reflectance (ATR) accessory.

-

Analysis: Compare the spectra of different crystal forms. Changes in peak positions, shapes, and intensities, particularly in the fingerprint region and regions corresponding to carbonyl and C=C stretching, can indicate polymorphism.

-

-

Raman Spectroscopy:

-

Method: Analyze the solid sample directly using a Raman microscope.

-

Analysis: Similar to FTIR, compare the Raman spectra for differences that would indicate distinct crystalline arrangements.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments for polymorph screening and characterization.

Conclusion

This technical guide has synthesized the available information on the crystal structure and polymorphism of this compound. While a single crystal structure has been reported, the field is wide open for the discovery and characterization of new polymorphic forms. The provided experimental protocols offer a robust framework for researchers to systematically investigate the solid-state landscape of this important compound. Such studies are critical for advancing our understanding of its material properties and for optimizing its use in pharmaceutical and other applications. Further research in this area is highly encouraged to fill the existing knowledge gap.

References

Quantum Chemical Calculations of Ethyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of ethyl cinnamate. This compound, the ethyl ester of cinnamic acid, is a key compound found in the essential oil of cinnamon and is utilized in the fragrance, food, and pharmaceutical industries.[1][2] Its role as a chemical intermediate for synthesizing therapeutic agents makes a thorough understanding of its electronic and structural properties crucial for drug development and molecular design.[3]

This document details the theoretical and experimental methodologies used to analyze this compound, presenting a comparison of computational predictions with experimental data. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Computational Methodology

The theoretical investigation of this compound's molecular structure and properties is effectively performed using Density Functional Theory (DFT). This computational method offers a balance between accuracy and computational cost, making it a powerful tool for studying organic molecules.[4]

The geometry of this compound is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, a widely used and reliable functional for organic compounds.[5][6] A Pople-style basis set, such as 6-311+G(d,p) or 6-311++G(2d,p), is typically employed to provide a flexible description of the electron distribution.[5][6] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive the theoretical vibrational spectra.

Electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption spectrum, are determined using Time-Dependent DFT (TD-DFT) calculations.[7] The molecular electrostatic potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.[8][9]

Experimental Methodology

To validate the theoretical calculations, experimental spectroscopic data is essential. The following protocols outline the standard procedures for obtaining FT-IR, FT-Raman, and UV-Vis spectra for a liquid sample like this compound.

FT-IR Spectroscopy Protocol (Neat Liquid)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[10]

-

Instrument Setup: Select the appropriate spectral range, typically 4000 to 400 cm⁻¹, and a suitable resolution.[10]

-

Background Spectrum: Record a background spectrum of the clean, empty sample holder (e.g., ATR crystal or NaCl plates) to subtract atmospheric and instrument-related absorptions.[11]

-

Sample Preparation (ATR Method):

-

Sample Preparation (Transmission Method):

-

Data Acquisition: Acquire the sample spectrum. It is common to average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.[12]

FT-Raman Spectroscopy Protocol

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and aromatic systems.

-

Instrument Setup: Configure the spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

-

Sample Preparation: Place a small amount of liquid this compound into a glass vial or NMR tube.

-

Data Acquisition: Focus the laser onto the sample and collect the scattered radiation. Accumulate scans over a period of time to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument processes the interferogram to produce the Raman spectrum, showing the intensity of scattered light as a function of the Raman shift (in cm⁻¹).

UV-Vis Spectroscopy Protocol

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems.[3]

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol or hexane).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration for UV-Vis analysis is in the micromolar (µM) range.

-

Instrument Setup: Use a dual-beam spectrophotometer.

-

Blank Measurement: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the dilute this compound solution, and then fill it with the solution. Place it back into the sample beam path.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-400 nm). The instrument will record the absorbance of the sample at each wavelength. The wavelength of maximum absorbance (λmax) is a key parameter.

Results and Discussion

The combination of computational and experimental techniques provides a comprehensive understanding of this compound's molecular characteristics.

Optimized Molecular Geometry

(Note: A detailed table of calculated bond lengths and angles would be presented here. As this specific data is not available in the search results, this section serves as a template for what would be included in a full computational study.)

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | Data not available |

| C-O (ester) | Data not available | |

| C=C (alkene) | Data not available | |

| C-C (phenyl) | Data not available | |

| Bond Angles | O=C-O | Data not available |

| C=C-C (phenyl) | Data not available | |

| Dihedral Angle | C-C=C-C | Data not available |

Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be compared directly with experimental FT-IR and FT-Raman data. It is common for calculated frequencies in the harmonic approximation to be slightly higher than experimental values; thus, a scaling factor is often applied for better agreement. The comparison allows for a detailed assignment of each vibrational mode to specific molecular motions (e.g., stretching, bending).[13]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹)* | Vibrational Assignment |

|---|---|---|

| 2974 | Data not available | C-H stretching (aliphatic) |

| 1700 | Data not available | C=O stretching (ester carbonyl) |

| 1636 | Data not available | C=C stretching (aromatic & alkene) |

| 1450 | Data not available | C-H bending (aliphatic) |

| 1162 | Data not available | C-O stretching (ester) |

*Illustrative calculated frequencies for the cis-isomer from a B3LYP/6-311+G(2d,p) calculation are available but not directly comparable to the trans-isomer's experimental data.[5]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. For this compound, the conjugated system of the phenyl ring, alkene, and carbonyl group is expected to result in a relatively small HOMO-LUMO gap, consistent with its UV absorption properties.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (EHOMO) | Data not available |

| LUMO Energy (ELUMO) | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Dipole Moment | 1.0056 Debye (for cis-isomer)[5] |

| UV-Vis λmax (Calculated) | Data not available |

| UV-Vis λmax (Experimental) | ~290-320 nm |

Theoretical calculations performed at the B3LYP level of theory.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.[8]

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, serve as an indispensable tool in the characterization of molecules like this compound. They provide detailed insights into molecular geometry, vibrational modes, and electronic properties that are highly complementary to experimental spectroscopic data. The synergy between theoretical predictions and experimental validation allows for a robust understanding of the structure-property relationships of this compound. This knowledge is fundamental for its application in medicinal chemistry and drug development, enabling the rational design of new derivatives with enhanced therapeutic properties. The methodologies and analyses presented in this guide form a foundational framework for the computational investigation of pharmaceutical intermediates and active ingredients.

References

- 1. Structure Activity-Based DFT and In Vitro Exploration of Neuroprotective Phytochemicals from Ginger, Olive, and Clover | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions | MDPI [mdpi.com]

- 4. WebMO Job Summary - 124580 [www2.chem.wisc.edu]

- 5. mdpi.com [mdpi.com]

- 6. A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. imm.org [imm.org]

Ethyl Cinnamate: A Comprehensive Technical Guide on its Biochemical and Physiological Actions

Introduction

Ethyl cinnamate is an organic ester naturally present in the essential oil of cinnamon and the rhizome of Kaempferia galanga.[1][2] It is characterized by a fruity and balsamic odor and is utilized in the food and fragrance industries.[1][3] Beyond its aromatic properties, this compound has garnered significant interest from the scientific community for its diverse and potent biochemical and physiological actions. These include anti-cancer, anti-inflammatory, antimicrobial, and vasorelaxant effects, positioning it as a promising candidate for further investigation in drug development.[2][4][5][6] This technical guide provides an in-depth analysis of the biochemical and physiological actions of this compound, detailing its mechanisms of action, relevant signaling pathways, quantitative data from various studies, and the experimental protocols used to elucidate these properties.

Biochemical and Physiological Actions

This compound exhibits a broad spectrum of pharmacological activities, which are detailed below.

Anti-Cancer and Anti-Angiogenic Actions

This compound has demonstrated significant anti-cancer and anti-angiogenic properties, primarily through the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][7] By directly binding to the ATP binding site of VEGFR2, this compound inhibits its phosphorylation.[4][7] This, in turn, suppresses the activation of downstream signaling molecules, including Akt and ERK1/2.[2] The inhibition of this cascade leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.[2][7] Consequently, the growth of tumors that rely on the formation of new blood vessels is suppressed.[2][7] Furthermore, this compound has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) and colon cancer cells.[2][7]

Anti-Inflammatory Actions

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators. A derivative, ethyl-p-methoxycinnamate (EPMC), has been shown to suppress the synthesis of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1][4] The mechanism is thought to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[3] Additionally, EPMC has been reported to non-selectively inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[6]

Antimicrobial Actions

This compound displays broad-spectrum antimicrobial activity against various fungi and bacteria.[5][8] The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[5] Due to its lipophilic nature, this compound can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential intracellular components such as ions and ATP.[5] This disruption of membrane integrity ultimately results in microbial cell death.[5]

Vasorelaxant Actions

This compound exhibits vasorelaxant effects on smooth muscles, such as those in the rat aorta.[6][9] This action is mediated through multiple pathways, including the inhibition of Ca2+ influx into vascular cells and the release of nitric oxide (NO) and prostacyclin from endothelial cells.[9] It has been shown to inhibit tonic contractions induced by high K+ and phenylephrine.[9]

Signaling Pathways

The diverse physiological actions of this compound are orchestrated through its modulation of key signaling pathways.

VEGFR2 Signaling Pathway in Angiogenesis

This compound's anti-angiogenic effects are primarily mediated through the inhibition of the VEGFR2 signaling cascade.

Caption: this compound's Inhibition of the VEGFR2 Signaling Pathway.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory properties of this compound and its derivatives are linked to the downregulation of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB Inflammatory Pathway by an this compound Derivative.

Quantitative Data Summary

The following tables summarize the quantitative data on the biochemical and physiological actions of this compound and its derivatives.

Table 1: Anti-inflammatory and Vasorelaxant Activity

| Compound | Target/Assay | IC50 Value | Reference |

| Ethyl-p-methoxycinnamate | COX-1 Inhibition | 1.12 µM | [6] |

| Ethyl-p-methoxycinnamate | COX-2 Inhibition | 0.83 µM | [6] |

| This compound | Inhibition of high K+-induced contraction in rat aorta | 0.30 mM | [2][9] |

| This compound | Inhibition of phenylephrine-induced contraction in rat aorta | 0.38 mM | [2][9] |

| This compound | HUVEC Apoptosis | 31.79 µM | [2] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Microorganism | MIC (µM) | Reference |

| This compound | Candida albicans | 726.36 | [5][8] |

| This compound | Staphylococcus aureus | 1452.72 | [5] |

| This compound | Staphylococcus epidermidis | 1452.72 | [5] |

| This compound | Pseudomonas aeruginosa | 1452.72 | [5] |

| This compound | Aspergillus flavus | 1452.72 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

VEGFR2 Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in HUVECs.

Methodology:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to approximately 80-90% confluency and then serum-starved overnight. The cells are pre-treated with varying concentrations of this compound for 2 hours.

-

VEGF Stimulation: Following pre-treatment, the cells are stimulated with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the cell lysates are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Y1175) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with an antibody for total VEGFR2 to ensure equal protein loading.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition by this compound.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the in vitro tube formation capacity of endothelial cells, a key step in angiogenesis.

Methodology:

-

Preparation of Matrigel: A basement membrane matrix gel (e.g., Matrigel) is thawed on ice and 50-100 µL is added to each well of a pre-chilled 96-well plate. The plate is incubated at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: HUVECs are harvested and resuspended in a medium containing various concentrations of this compound. The cells are then seeded onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the microbial suspension. A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Vasorelaxation Assay in Isolated Rat Aorta

Objective: To evaluate the vasorelaxant effect of this compound on isolated rat aortic rings.

Methodology:

-

Aorta Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

-

Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. The viability of the endothelium can be tested by assessing the relaxation response to acetylcholine after pre-contraction with phenylephrine. The rings are then pre-contracted with a vasoconstrictor agent, such as phenylephrine or a high concentration of KCl.

-

Cumulative Addition of this compound: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The relaxation responses are recorded as a percentage of the pre-contraction induced by the vasoconstrictor. The concentration-response curve is plotted, and the IC50 value (the concentration of this compound that causes 50% relaxation) is calculated.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined mechanisms of action against cancer, inflammation, microbial infections, and its vasorelaxant properties make it an attractive lead molecule for drug discovery and development. The detailed understanding of its interaction with key signaling pathways, such as the VEGFR2 and NF-κB pathways, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a standardized framework for researchers to further explore and validate the promising biochemical and physiological actions of this compound.

References

- 1. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel angiogenesis inhibitory activity in cinnamon extract blocks VEGFR2 kinase and downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Vasorelaxant effects of this compound isolated from Kaempferia galanga on smooth muscles of the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical Discovery and Synthesis of Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract